molecular formula C16H11Cl2N3O B2494561 4-[2-Chloro-4-(4-chlorophenoxy)phenyl]pyrimidin-2-amine CAS No. 477852-16-7

4-[2-Chloro-4-(4-chlorophenoxy)phenyl]pyrimidin-2-amine

Cat. No. B2494561
CAS RN: 477852-16-7
M. Wt: 332.18
InChI Key: ALJPJGVHXSVUKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-[2-Chloro-4-(4-chlorophenoxy)phenyl]pyrimidin-2-amine involves coupling phenylmethanamine derivatives with pyrimidine or triazole derivatives. For instance, a simple method was developed for synthesizing N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, demonstrating the potential for creating complex molecules through strategic coupling and cyclization reactions under controlled conditions (Bommeraa, Kumar, & Eppakayala, 2019).

Molecular Structure Analysis

The molecular structure of compounds structurally related to 4-[2-Chloro-4-(4-chlorophenoxy)phenyl]pyrimidin-2-amine has been elucidated through techniques such as X-ray diffraction. These studies reveal intricate details about the crystalline structure and molecular interactions, including hydrogen bonding and π-stacking interactions, which are crucial for understanding the physical and chemical behavior of these compounds (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).

Chemical Reactions and Properties

The chemical reactivity of pyrimidin-2-amine derivatives involves interactions with various reagents to produce compounds with potential biological activity. Reactions with primary and heterocyclic amines yield Schiff bases and facilitate the construction of nitrogen heterocycles, highlighting the compound's utility as a versatile building block in synthetic chemistry (Farouk, Ibrahim, & El-Gohary, 2021).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, thermal stability, and hydrophobicity, have been investigated, demonstrating their potential in various applications. For example, certain polyimides derived from related compounds exhibit good solubility in organic solvents, high thermal stability, and excellent hydrophobicity, indicating their suitability for advanced material applications (Huang, Chen, Mei, Li, Liu, & Wei, 2017).

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Bommeraa, Merugu, and Eppakayala (2019) developed a simple method to synthesize a related compound, N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, and carried out docking studies on the synthesized product (Bommeraa, Merugu, & Eppakayala, 2019).
  • Liu, He, and Ding (2007) synthesized a series of new 2-substituted thieno[3',2' :5,6]pyrido-[4,3-d]pyrimidin-4(3H)-one derivatives, including a compound structurally similar to 4-[2-Chloro-4-(4-chlorophenoxy)phenyl]pyrimidin-2-amine. Their study included X-ray analysis to confirm the structure (Liu, He, & Ding, 2007).

Antimicrobial Activity

  • Mallikarjunaswamy, Bhadregowda, and Mallesha (2013) synthesized pyrimidine salts with chloranilic and picric acids, including derivatives of pyrimidin-2-amine, and evaluated their antibacterial and antifungal activities (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2013).

Quantum Chemical Characterization

  • Traoré, Bamba, Ziao, Affi, and Koné (2017) investigated hydrogen bonding sites in pyrimidine compounds derivatives through quantum chemistry methods, which can be relevant for understanding the properties of 4-[2-Chloro-4-(4-chlorophenoxy)phenyl]pyrimidin-2-amine (Traoré et al., 2017).

Synthesis of Related Compounds

  • Gan, Wu, Zhou, Liao, Zhu, and Zheng (2021) synthesized phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an intermediate in antitumor drugs, highlighting the potential application of similar compounds in medical research (Gan et al., 2021).

Mechanism of Action

For instance, compounds with chlorophenoxy groups are often used in the synthesis of fungicides . They might act by disrupting the normal functioning of fungi, although the exact target and mode of action can vary widely among different compounds.

As for pharmacokinetics, the compound’s solubility could play a significant role. The compound is reported to be insoluble in water but soluble in organic solvents like benzene . This could affect its absorption, distribution, metabolism, and excretion (ADME) properties, potentially limiting its bioavailability if administered orally.

properties

IUPAC Name

4-[2-chloro-4-(4-chlorophenoxy)phenyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O/c17-10-1-3-11(4-2-10)22-12-5-6-13(14(18)9-12)15-7-8-20-16(19)21-15/h1-9H,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJPJGVHXSVUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=C(C=C2)C3=NC(=NC=C3)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-Chloro-4-(4-chlorophenoxy)phenyl]pyrimidin-2-amine

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